molecular formula C21H22FN5O2 B2932772 1-(2-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 946303-68-0

1-(2-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2932772
CAS No.: 946303-68-0
M. Wt: 395.438
InChI Key: GZZPOIGHQYCKBU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
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Scientific Research Applications

Fluorophenyl Compounds in Medicinal Chemistry

Fluorophenyl compounds are extensively researched for their medicinal properties. For instance, N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)-urea (ABT-869) is a novel multitargeted receptor tyrosine kinase inhibitor that has shown promise in preclinical tumor models. The compound demonstrates activity by reducing tumor microvascularity and improving vascular wall integrity, hinting at its potential in cancer therapy (Jiang et al., 2011).

Urea Derivatives in Plant Biology

Urea derivatives have also found applications in agriculture and plant biology. Some synthetic urea compounds exhibit cytokinin-like activity, which can regulate cell division and differentiation in plants. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea have been used extensively in in vitro plant morphogenesis studies due to their potent cytokinin-like activity (Ricci & Bertoletti, 2009).

Urea Derivatives in Organic Chemistry

In organic chemistry, urea derivatives are pivotal in synthesizing various heterocyclic compounds. For example, synthesis efforts have led to the creation of novel urea derivatives with potential as antimicrobial agents. Substituted benzoxazaphosphorin 2-yl ureas, synthesized from 2-(4-fluoro-phenylamino)-methylphenol, showed good antimicrobial activity, highlighting the chemical versatility and potential applications of fluorophenyl-urea derivatives in developing new pharmaceuticals (Haranath et al., 2007).

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-3-12-29-20-13-19(23-14(2)24-20)25-15-8-10-16(11-9-15)26-21(28)27-18-7-5-4-6-17(18)22/h4-11,13H,3,12H2,1-2H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZPOIGHQYCKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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